tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a bromophenethoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromophenethyl alcohol, which is then reacted with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid to form 2-(4-bromophenethoxy)tetrahydro-2H-pyran . This intermediate is further reacted with tert-butyl 1H-pyrazole-1-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenethoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromophenethoxy group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to these targets, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(4-bromophenethoxy)propanoate: Similar structure but with a propanoate group instead of a pyrazole ring.
3-(4-Bromophenethoxy)propanoic acid: Lacks the tert-butyl ester group and has a carboxylic acid instead.
Uniqueness
tert-Butyl 4-(4-bromophenethoxy)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which can confer different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-bromophenyl)ethoxy]pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-11-14(10-18-19)21-9-8-12-4-6-13(17)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPGNCVYURGNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OCCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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